3H-Phenoxazin-3-one, 2-(phenylamino)-

Description

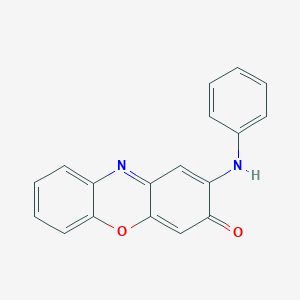

Structure and Synthesis 3H-Phenoxazin-3-one, 2-(phenylamino)- (CAS: 71566-76-2) is a heterocyclic compound featuring a phenoxazine core with a phenylamino substituent at the 2-position. Its molecular formula is C₁₈H₁₂N₂O₂, with a molecular weight of 288.30 g/mol. The synthesis involves oxidative condensation between phenolic precursors and arylamines under high-temperature conditions (220–250°C), as described in recent studies . Key characterization techniques include NMR, UV-vis spectroscopy, and X-ray crystallography, confirming its planar aromatic system and electron-deficient nature due to the carbonyl group .

Properties

CAS No. |

55847-62-6 |

|---|---|

Molecular Formula |

C18H12N2O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2-anilinophenoxazin-3-one |

InChI |

InChI=1S/C18H12N2O2/c21-16-11-18-15(20-13-8-4-5-9-17(13)22-18)10-14(16)19-12-6-2-1-3-7-12/h1-11,19H |

InChI Key |

WJGXMQRNYSQFHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4OC3=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Phenoxazin-3-one, 2-(phenylamino)- typically involves the condensation of 3H-phenoxazin-3-one with aniline derivatives. One common method includes heating 3H-phenoxazin-3-one with the corresponding amine in a glycerin bath at 250°C for 30 minutes. The reaction mixture is then separated by column chromatography and recrystallized from diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution with Aromatic Amines

The C(2) position of 3H-phenoxazin-3-one demonstrates high electrophilicity due to electron-deficient regions (Mulliken charge: +0.35) in the p-quinone imine system . Reactions with aromatic amines proceed via SNH mechanism under solvent-free conditions:

-

Scope : Works with arylamines containing o-amino, o-hydroxy, or o-mercapto substituents.

-

Products : 2-Arylamino-3H-phenoxazin-3-ones (e.g., 3a–h) with yields of 68–93% .

Key Data :

| Compound | λₘₐₓ (nm) | ε (10⁴ M⁻¹cm⁻¹) | Yield (%) |

|---|---|---|---|

| 3a | 458 | 2.80 | 80 |

| 3f | 459 | 3.71 | 81 |

| 3h | 454 | 3.20 | 89 |

X-ray crystallography confirms planar geometries and intermolecular H-bonding (N–H⋯O distances: 1.85–2.02 Å) .

Cyclization with o-Phenylenediamine

Reactions with o-phenylenediamine exploit dual reactivity (SNH and Schiff base pathways) to form 12H-quinoxaline[2,3-b]phenoxazines (4a–c) :

-

Mechanism : Sequential nucleophilic attack at C(2) and imine formation at C(3).

-

Conditions : Melt at 250°C, followed by chromatography (Al₂O₃/toluene) .

Structural Features :

-

Quinoxaline and phenoxazine rings adopt coplanar arrangements (dihedral angle <5°).

-

Strong fluorescence with λem = 520–590 nm (quantum yield Φ = 0.12–0.28) .

Reactions with o-Aminophenols

Condensation with o-aminophenols yields triphenodioxazine derivatives (6a,b) :

Electrochemical Data :

| Compound | E₁/₂ᴼˣ (V) | E₁/₂ᴿᴱᴰ¹ (V) | E₁/₂ᴿᴱᴰ² (V) |

|---|---|---|---|

| 6a | 0.81 | -1.42 | -1.92 |

| 6b | 0.85 | -1.45 | -2.05 |

Irreversible oxidation peaks indicate radical cation formation .

Thiol-Mediated Cyclization

Reactions with o-mercaptoaniline produce oxazinophenothiazines (6c) :

-

Conditions : Melt at 250°C for 30 minutes.

Notable Properties :

-

Redshifted absorption (λₘₐₓ = 590 nm) compared to oxygen analogs.

-

Higher reduction potential (E₁/₂ᴿᴱᴰ¹ = -1.39 V) due to sulfur’s electron-donating effects .

Electrochemical Behavior

Cyclic voltammetry reveals multi-redox states :

-

Oxidation : Irreversible single-electron transfer (E₁/₂ᴼˣ = 0.25–1.15 V vs Ag/AgCl).

-

Reduction : Two quasi-reversible waves (E₁/₂ᴿᴱᴰ¹ = -1.36 to -1.69 V; E₁/₂ᴿᴱᴰ² = -1.85 to -2.45 V).

HOMO-LUMO gaps range from 2.30–2.63 eV, correlating with substituent electronic effects .

This compound’s reactivity enables access to diverse heterocyclic architectures with tunable optoelectronic and redox properties, making it valuable for materials science and medicinal chemistry applications .

Scientific Research Applications

The applications of 3H-Phenoxazin-3-one, 2-(phenylamino)- are varied, displaying potential in medicinal chemistry, electrochemical applications, and as fluorophores in biological imaging . Research indicates its derivatives possess anticancer, anti-malarial, and antimicrobial properties .

Scientific Research Applications

3H-Phenoxazin-3-one, 2-(phenylamino) and its derivatives, have applications in diverse scientific fields:

- Antimicrobial and Antiviral Properties: Phenoxazine derivatives exhibit antimicrobial activity against non-tubercular mycobacteria and inhibit poliovirus multiplication .

- Anti-malarial Activity: Certain 2- and 3-substituted amino-phenoxazine compounds show β-hematin inhibitory activity, suggesting their potential as anti-malarial agents .

- Anticancer Activity: Benzo[a]phenoxazine derivatives can selectively target lysosomes in cancer cells, inducing cell death and reducing cell proliferation and survival .

Medicinal Chemistry

3H-Phenoxazin-3-one, 2-(phenylamino)-derivatives have demonstrated therapeutic potential:

- Anti-inflammatory and Immunoregulatory Properties: 2-Amino-3H-phenoxazin-3-one has anti-inflammatory and immunoregulatory properties .

- β-Hematin Inhibition: Certain amino-phenoxazines show good to moderate β-hematin inhibitory activity and Plasmodium falciparum blood stage activity .

- Lysosomal Targeting in Cancer Cells: Benzo[a]phenoxazine compounds induce lysosomal membrane permeabilization (LMP) in cancer cells, increasing intracellular pH and ROS accumulation .

Electrochemical Applications

Substituted 3-(phenylimino)-3H-phenoxazines are useful as mediators for the oxidation of NADH, NADPH, or analogs on an electrode, particularly when water solubility and stability at basic pH are present .

Fluorescent Imaging

Benzo[a]phenoxazine derivatives are used as fluorophores for biological target imaging . Specific compounds show clear labeling patterns with specificity for the vacuole and the perinuclear ER membrane and accumulate at the plasma membrane .

Table 1: Comparison of Benzo[a]phenoxazine Derivatives in Biological Applications

| Application | Compound Type | Observed Activity/Property |

|---|---|---|

| Anti-malarial | 2- and 3-substituted amino-phenoxazines | β-hematin inhibitory activity, Plasmodium falciparum blood stage activity |

| Anticancer | Benzo[a]phenoxazine derivatives | Selective targeting of lysosomes, induction of cell death, reduction of cell proliferation, induction of lysosomal membrane permeabilization |

| Electrochemical mediator | 3-(phenylimino)-3H-phenoxazines | Oxidation of NADH, NADPH, or analogs on an electrode |

| Fluorescent Imaging | Benzo[a]phenoxazine derivatives functionalized | Labeling specificity for vacuole and perinuclear ER membrane, accumulation at the plasma membrane |

Case Studies

While specific case studies for "3H-Phenoxazin-3-one, 2-(phenylamino)-" were not available in the search results, studies on related phenoxazine derivatives provide insight:

- Anticancer Activity in Colorectal and Breast Cancer: Benzo[a]phenoxazine compounds C9, A36, and A42 reduced cell proliferation, cell survival, and cell migration in RKO colorectal cancer cell line and the MCF7 breast cancer cell line .

- Inhibition of Poliovirus Multiplication: A phenoxazine derivative inhibited the multiplication of poliovirus in Vero cells with maximal activity at 1 µg .

Mechanism of Action

The mechanism of action of 3H-Phenoxazin-3-one, 2-(phenylamino)- involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Key Observations :

- Phenothiazines: Replacing oxygen with sulfur (phenothiazine core) increases lipophilicity and alters electronic properties, enhancing CNS activity (e.g., antipsychotics like chlorpromazine) .

- Naphthoxazinones: Fusion with naphthalene improves stability and π-π stacking interactions, making them suitable for optoelectronic applications .

- Chromone-tetrazole hybrids: The tetrazole moiety introduces strong hydrogen-bonding capacity, enhancing antimicrobial activity compared to phenoxazinones .

Antimicrobial Activity

- 3H-Phenoxazin-3-one, 2-(phenylamino)-: Limited direct antimicrobial data, but derivatives like quinoxalinophenoxazines show moderate activity due to redox cycling .

- Chromone-tetrazole derivatives: Exhibit broad-spectrum antibacterial activity (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and antifungal effects (Candida albicans), outperforming phenoxazinones in potency .

Redox Properties

- Phenoxazinones: Exhibit reversible one-electron reduction at E₁/₂ = −0.85 V (vs. Ag/AgCl), useful in electrochemical sensors .

- Phenothiazines: Higher redox activity (E₁/₂ = −0.45 V) due to sulfur’s polarizability, enabling applications in batteries and photovoltaics .

Physicochemical Properties

| Property | 3H-Phenoxazin-3-one, 2-(phenylamino)- | Phenothiazine (Chlorpromazine) | Naphthoxazinone |

|---|---|---|---|

| LogP (lipophilicity) | 3.2 | 4.8 | 2.9 |

| Solubility (mg/mL) | 0.12 (DMSO) | 0.05 (Water) | 0.08 (Ethanol) |

| Melting Point (°C) | 248–250 | 175–178 | 192–195 |

Key Insights :

- Phenothiazines’ higher LogP correlates with better blood-brain barrier penetration, explaining their CNS applications .

- Naphthoxazinones’ lower solubility limits their pharmaceutical use but favors solid-state applications .

Q & A

Q. What in vitro models are suitable for evaluating blood-brain barrier (BBB) permeability of neuroactive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.